An In-depth Technical Guide to the Chemical Properties and Spectral Data of trans-3-Heptene
An In-depth Technical Guide to the Chemical Properties and Spectral Data of trans-3-Heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and spectral data for trans-3-Heptene, a valuable building block in organic synthesis. The information is presented to support research and development activities, with a focus on clarity, detail, and practical application.
Chemical Properties
Trans-3-Heptene, also known as (E)-3-Heptene, is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] It is a colorless liquid at room temperature and is characterized by a double bond between the third and fourth carbon atoms in its seven-carbon chain.[2] This internal, trans-configured double bond significantly influences its physical and chemical properties, making it a useful intermediate in various chemical reactions.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source |
| IUPAC Name | (E)-Hept-3-ene | [1] |
| CAS Number | 14686-14-7 | [1] |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 95-96 °C | |
| Melting Point | -137 to -136.6 °C | |
| Density | 0.702 g/mL at 20 °C | |
| Refractive Index | 1.404 | [3] |
| Vapor Pressure | 52.4 mmHg | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents.[2] | |
| Appearance | Clear colorless liquid | [1] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of trans-3-Heptene. This section provides detailed spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For trans-3-Heptene, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of trans-3-Heptene is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons (attached to the double bond) appear in the downfield region, typically between 5.0 and 5.5 ppm. The trans-coupling constant (J-value) for these protons is expected to be in the range of 12-18 Hz, which is a key indicator of the trans-stereochemistry.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| CH₃ (C1 & C7) | ~0.9 | Triplet | ~7.5 |
| CH₂ (C2 & C6) | ~2.0 | Quintet | ~7.5 |
| CH (C3 & C4) | ~5.3 | Multiplet | |
| CH₂ (C5) | ~1.4 | Sextet | ~7.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sp²-hybridized carbons of the double bond are typically found in the downfield region of the spectrum.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C1 & C7 | ~14.0 |
| C2 & C6 | ~25.8 |
| C3 & C4 | ~131.5 |
| C5 | ~34.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of trans-3-Heptene exhibits characteristic absorption bands for C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3020 | =C-H stretch |
| 2960-2850 | C-H stretch (sp³) |
| ~1670 | C=C stretch (trans) |
| ~965 | =C-H bend (trans, out-of-plane) |
| 1465-1450 | C-H bend (CH₂) |
| 1380-1370 | C-H bend (CH₃) |
The strong absorption band around 965 cm⁻¹ is particularly diagnostic for the trans-configuration of the double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of trans-3-Heptene shows a molecular ion peak (M⁺) at m/z 98, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a heptene isomer.
| m/z | Relative Intensity | Possible Fragment |
| 98 | [M]⁺ | C₇H₁₄⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of trans-3-Heptene in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
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Place the NMR tube in the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
FTIR Spectroscopy (Neat Liquid)
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Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.
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Place a small drop of neat trans-3-Heptene onto the crystal or one of the salt plates.
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If using salt plates, carefully place the second plate on top to create a thin liquid film.
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Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
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Perform a background scan with the clean, empty accessory.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of trans-3-Heptene in a volatile organic solvent (e.g., hexane or dichloromethane).
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GC Separation:
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Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Injector: Set the injector temperature to 250 °C.
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Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
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Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
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MS Detection:
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Ionization: Use Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Scan a mass range of m/z 20-200.
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Data Analysis: Identify the peak corresponding to trans-3-Heptene based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).
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Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of trans-3-Heptene.
